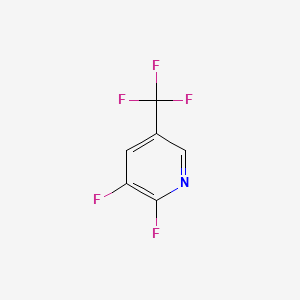

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No. B1282707

Key on ui cas rn:

89402-42-6

M. Wt: 183.08 g/mol

InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04480102

Procedure details

A 100 ml 4-neck round bottom flask, containing a magnetic stir bar and fitted with a thermometer, nitrogen inlet and distillation condenser, was charged with 75 ml of DMSO, 0.5 g of anhydrous K2CO3 and 22.8 g (0.15 mole) of CsF. The reaction mixture was heated to 115° C. at 57 mm Hg so that about 20 ml of DMSO was distilled to dry the reaction mixture. The light yellow reaction mixture was cooled to 65° C. and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine was added through a pressure equalizing addition funnel which replaced the distillation condenser. After a dry ice condenser was attached to the flask the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation. The reaction mixture was black with dark solids on the sides of the flask. A short path distillation condenser was attached to the flask and 13 g of crude product was collected in a receiver, which was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C). This crude product was extracted with water to remove any residual DMSO and dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying). The product was then transferred to a 25 ml round bottom flask and distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column resulting in 9.3 g of substantially pure 2,3-difluoro-5-(trifluoromethyl)pyridine. The isolated yield of desired product was calculated to be 48.4% of theoretical. The structure of the product was confirmed by its nuclear magnetic resonance (NMR) spectra. Elemental analysis results for the product were:

Identifiers

|

REACTION_CXSMILES

|

C([O-])([O-])=O.[K+].[K+].[F-:7].[Cs+].Cl[C:10]1[C:11]([F:20])=[N:12][CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>CS(C)=O>[F:20][C:11]1[C:10]([F:7])=[CH:15][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:13][N:12]=1 |f:0.1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC=C(C1)C(F)(F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 100 ml 4-neck round bottom flask, containing a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a thermometer, nitrogen inlet and distillation condenser

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a dry ice condenser was attached to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation

|

|

Duration

|

46.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A short path distillation condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in a receiver, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This crude product was extracted with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any residual DMSO

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then transferred to a 25 ml round bottom flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC=C(C=C1F)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |